Cas no 1183184-33-9 (5-fluoro-2-(3-fluorophenyl)benzoic Acid)

5-Fluoro-2-(3-fluorophenyl)benzoic acid is a fluorinated aromatic carboxylic acid derivative with applications in pharmaceutical and agrochemical research. Its bifluorinated structure enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive compounds. The presence of fluorine atoms at strategic positions improves metabolic stability and lipophilicity, which is advantageous in drug design. This compound exhibits high purity and consistent performance, ensuring reliable results in coupling reactions and derivatization processes. Its well-defined chemical properties make it suitable for use in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators. Proper handling and storage under anhydrous conditions are recommended to maintain stability.
5-fluoro-2-(3-fluorophenyl)benzoic Acid structure
1183184-33-9 structure
Product Name:5-fluoro-2-(3-fluorophenyl)benzoic Acid
CAS No:1183184-33-9
MF:C13H8F2O2
MW:234.198230743408
MDL:MFCD12859260
CID:1210923
PubChem ID:46312313
Update Time:2025-06-12

5-fluoro-2-(3-fluorophenyl)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 5-fluoro-2-(3-fluorophenyl)benzoic Acid
    • AKOS005821122
    • 2-(3-FLUOROPHENYL)-5-FLUOROBENZOIC ACID
    • 1183184-33-9
    • DTXSID50673349
    • 3',4-Difluorobiphenyl-2-carboxylic acid
    • SCHEMBL17796982
    • MFCD12859260
    • 2-(3-Fluorophenyl)-5-fluorobenzoic acid, 95%
    • 3',4-Difluoro[1,1'-biphenyl]-2-carboxylic acid
    • MDL: MFCD12859260
    • Inchi: 1S/C13H8F2O2/c14-9-3-1-2-8(6-9)11-5-4-10(15)7-12(11)13(16)17/h1-7H,(H,16,17)
    • InChI Key: RPZHPQYMSZPIAW-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C(=O)O)C=1)C1C=CC=C(C=1)F

Computed Properties

  • Exact Mass: 234.04923582g/mol
  • Monoisotopic Mass: 234.04923582g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 37.3Ų

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5-fluoro-2-(3-fluorophenyl)benzoic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:1183184-33-9)5-fluoro-2-(3-fluorophenyl)benzoic Acid
Order Number:A1106364
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:45
Price ($):687.0
Email:sales@amadischem.com

Additional information on 5-fluoro-2-(3-fluorophenyl)benzoic Acid

Introduction to 5-fluoro-2-(3-fluorophenyl)benzoic Acid (CAS No. 1183184-33-9)

5-fluoro-2-(3-fluorophenyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1183184-33-9, is a fluorinated benzoic acid derivative that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, characterized by its structural motif of a benzoic acid core substituted with fluorine atoms at the 5th and 3rd positions of the phenyl ring, exhibits unique chemical and biological properties that make it a valuable scaffold for drug discovery and development.

The presence of fluorine atoms in 5-fluoro-2-(3-fluorophenyl)benzoic acid imparts specific physicochemical properties, such as increased metabolic stability, lipophilicity, and binding affinity to biological targets. These attributes are particularly relevant in the design of small-molecule inhibitors and activators targeting therapeutic pathways. The compound’s fluorinated structure has been extensively studied for its potential applications in modulating enzyme activity, receptor binding, and cellular processes.

Recent advancements in computational chemistry and high-throughput screening have facilitated the exploration of 5-fluoro-2-(3-fluorophenyl)benzoic acid as a lead compound for various pharmacological interventions. Its structural features make it a promising candidate for further derivatization to enhance potency, selectivity, and pharmacokinetic profiles. Researchers have leveraged its scaffold to develop novel analogs with improved pharmacological activity, particularly in the realms of anti-inflammatory, anti-cancer, and neuroprotective therapies.

In the context of oncology research, 5-fluoro-2-(3-fluorophenyl)benzoic acid has been investigated for its potential role in inhibiting key signaling pathways involved in tumor growth and progression. Studies have demonstrated that fluorinated benzoic acids can modulate the activity of enzymes such as tyrosine kinases and transcription factors, which are critical in cancer cell proliferation and survival. The introduction of fluorine atoms enhances the compound’s ability to interact with these targets, leading to more effective therapeutic outcomes.

Additionally, the compound’s dual fluorination pattern has been explored for its ability to influence drug-receptor interactions. Fluorine atoms can alter electronic distributions within the molecule, thereby enhancing binding affinity and selectivity. This has been particularly relevant in the development of drugs targeting G-protein coupled receptors (GPCRs), where fluorinated analogs often exhibit improved pharmacological profiles compared to their non-fluorinated counterparts.

The synthesis of 5-fluoro-2-(3-fluorophenyl)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired fluorinated benzoic acid derivative efficiently. These synthetic strategies not only facilitate access to the compound but also allow for structural modifications to optimize its biological activity.

From a medicinal chemistry perspective, 5-fluoro-2-(3-fluorophenyl)benzoic acid serves as a versatile building block for designing novel therapeutic agents. Its structural framework can be modified through various chemical transformations, such as halogenation, alkylation, or acylation, to generate compounds with tailored pharmacological properties. Such modifications are crucial for improving drug-like characteristics, including solubility, bioavailability, and metabolic stability.

The compound’s potential extends beyond oncology; it has also been explored for its anti-inflammatory properties. Inflammatory diseases often involve dysregulation of key signaling pathways that can be modulated by small-molecule inhibitors. Studies have shown that derivatives of 5-fluoro-2-(3-fluorophenyl)benzoic acid can interact with inflammatory mediators and enzymes, thereby reducing inflammation and alleviating symptoms associated with chronic inflammatory conditions.

Moreover, recent research has highlighted the compound’s role in neuroprotective therapies. Neurodegenerative diseases such as Alzheimer’s and Parkinson’s are characterized by oxidative stress and protein misfolding. The antioxidant properties of 5-fluoro-2-(3-fluorophenyl)benzoic acid have been investigated as a potential therapeutic strategy to mitigate neuronal damage caused by these conditions. Its ability to scavenge free radicals and protect against oxidative stress makes it a promising candidate for further development in neurology.

In conclusion,5-fluoro-2-(3-fluorophenyl)benzoic acid (CAS No. 1183184-33-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its ability to modulate key biological pathways, make it an attractive scaffold for designing novel therapeutic agents across various disease areas. Continued exploration of this compound through synthetic chemistry and pharmacological studies will likely yield valuable insights into new treatment modalities.

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Amadis Chemical Company Limited
(CAS:1183184-33-9)5-fluoro-2-(3-fluorophenyl)benzoic Acid
A1106364
Purity:99%
Quantity:5g
Price ($):687.0
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